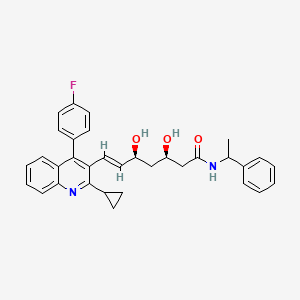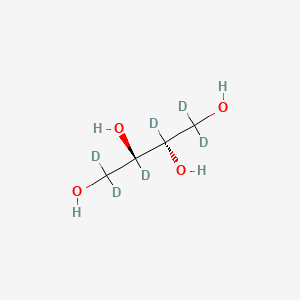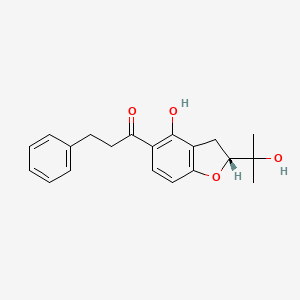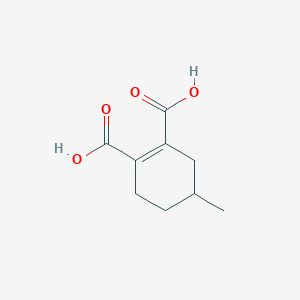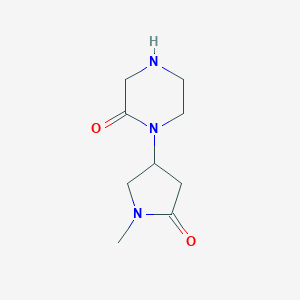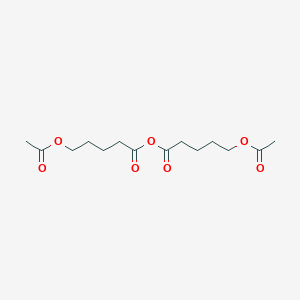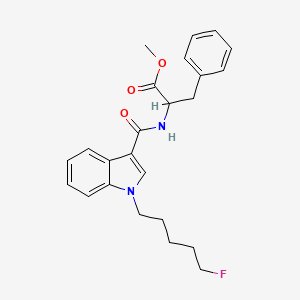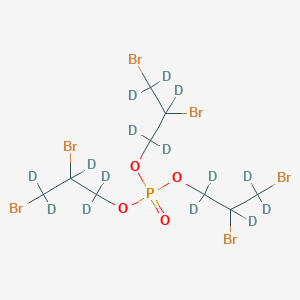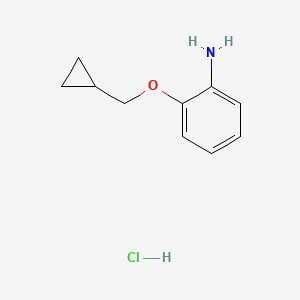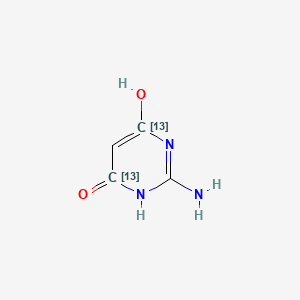![molecular formula C18H17BrO3S B13840573 Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate](/img/structure/B13840573.png)
Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate is a complex organic compound with the molecular formula C13H15BrO3S. This compound is characterized by the presence of a bromopropanoyl group, a phenylsulfanyl group, and a phenylacetate moiety. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate typically involves the reaction of 2-bromopropanoyl chloride with a phenylsulfanyl-substituted phenylacetic acid derivative. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed in an organic solvent like dichloromethane to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromopropanoyl group to a propanol group.
Substitution: The bromine atom in the bromopropanoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Propanol derivatives.
Substitution: Azides, thiocyanates, and other substituted derivatives.
科学研究应用
Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate involves its interaction with specific molecular targets. The bromopropanoyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The phenylsulfanyl group may also contribute to the compound’s biological activity by interacting with thiol groups in proteins .
相似化合物的比较
Similar Compounds
- Methyl 2-(2-bromopropanoyl)-5-(methylthio)phenylacetate
- Methyl 2-(bromomethyl)-5-(2-bromopropanoyl)phenylacetate
Uniqueness
Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate is unique due to the presence of both a bromopropanoyl group and a phenylsulfanyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The phenylsulfanyl group, in particular, can enhance the compound’s stability and interaction with biological targets .
属性
分子式 |
C18H17BrO3S |
|---|---|
分子量 |
393.3 g/mol |
IUPAC 名称 |
methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate |
InChI |
InChI=1S/C18H17BrO3S/c1-12(19)18(21)13-8-9-16(14(10-13)11-17(20)22-2)23-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3 |
InChI 键 |
QWZBTVMXIMKUHE-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)CC(=O)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


